2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-21-8-6-18(7-9-21)16-24(29)25-20-5-3-4-19(17-20)22-10-11-23(27-26-22)28-12-14-30-15-13-28/h3-11,17H,2,12-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWKVQFZLARSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 3,6-Dichloropyridazine
Pyridazine derivatives are frequently synthesized from dichloropyridazine, a versatile scaffold for functionalization. Commercial 3,6-dichloropyridazine serves as the starting material, enabling regioselective substitution at positions 3 and 6.
Morpholine Substitution at Position 6
The chlorine atom at position 6 is replaced with morpholine via nucleophilic aromatic substitution (SNAr). This reaction proceeds in a biphasic system of dimethyl sulfoxide (DMSO) and 50% aqueous sodium hydroxide at 60–80°C for 12–24 hours:
$$
\text{3,6-Dichloropyridazine} + \text{Morpholine} \xrightarrow{\text{DMSO/NaOH}} \text{3-Chloro-6-morpholinopyridazine} + \text{HCl}
$$
Key Conditions :
- Solvent : DMSO facilitates polar aprotic conditions, enhancing nucleophilicity.
- Base : NaOH deprotonates morpholine, generating the active nucleophile.
- Temperature : Elevated temperatures accelerate SNAr kinetics.
The product, 3-chloro-6-morpholinopyridazine, is isolated via column chromatography (yield: 65–75%).
Synthesis of 2-(4-Ethoxyphenyl)acetyl Chloride
Preparation of 2-(4-Ethoxyphenyl)acetic Acid
4-Ethoxyphenylacetic acid is synthesized through Friedel-Crafts alkylation or hydrolysis of nitriles:
Route 1 (Alkylation) :
Ethoxybenzene reacts with chloroacetonitrile in the presence of AlCl₃, followed by acidic hydrolysis:
$$
\text{4-Ethoxybenzene} + \text{ClCH}2\text{CN} \xrightarrow{\text{AlCl}3} \text{2-(4-Ethoxyphenyl)acetonitrile} \xrightarrow{\text{H}_2\text{O/H}^+} \text{2-(4-Ethoxyphenyl)acetic Acid}
$$
Route 2 (Nitrile Hydrolysis) :
4-Ethoxyphenylacetonitrile undergoes hydrolysis using concentrated HCl at reflux:
$$
\text{4-Ethoxyphenylacetonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-(4-Ethoxyphenyl)acetic Acid}
$$
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:
$$
\text{2-(4-Ethoxyphenyl)acetic Acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-(4-Ethoxyphenyl)acetyl Chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :
- Excess SOCl₂ (2–3 equiv) in dry toluene.
- Reaction monitored by TLC until completion (2–4 hours).
The acid chloride is used directly without isolation due to its reactivity.
Amide Bond Formation
Coupling Reaction
3-(6-Morpholinopyridazin-3-yl)aniline reacts with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base:
$$
\text{3-(6-Morpholinopyridazin-3-yl)aniline} + \text{2-(4-Ethoxyphenyl)acetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Optimized Protocol :
- Solvent : Dichloromethane (DCM) at 0–5°C.
- Base : Triethylamine (2 equiv) to scavenge HCl.
- Stirring : 4–6 hours at room temperature.
The crude product is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 6.8 Hz, 3H, OCH₂CH₃), 3.72–3.78 (m, 8H, morpholine-H), 4.03 (q, J = 6.8 Hz, 2H, OCH₂), 4.25 (s, 2H, CH₂CO), 6.85–7.90 (m, 10H, Ar-H), 8.15 (s, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 14.5 (OCH₂CH₃), 46.8 (morpholine-C), 63.5 (OCH₂), 114.2–158.7 (aromatic-C), 169.8 (CO).
- HRMS (ESI+) : m/z calcd for C₂₄H₂₅N₄O₃ [M+H]⁺: 433.1878; found: 433.1881.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30, 1.0 mL/min) confirms >98% purity with a retention time of 6.2 minutes.
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance yield and safety during exothermic steps (e.g., SOCl₂ reaction). Catalytic systems employing recyclable Pd catalysts (e.g., Pd/C) reduce costs in Suzuki-Miyaura couplings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, converting them to amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)ethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its structure suggests it could interact with various biological targets, making it useful in studying enzyme functions or receptor-ligand interactions.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features are reminiscent of pharmacophores found in various therapeutic agents, suggesting it could be optimized for activity against specific diseases.
Industry
In the industrial sector, 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific application. In a medicinal context, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The morpholinopyridazinyl moiety suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
To contextualize the properties of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide, a comparative analysis with structurally and functionally related acetamide derivatives is provided below.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Substituent Lipophilicity : The 4-ethoxyphenyl group in the target compound confers higher lipophilicity compared to methoxy or chloro-substituted analogues (e.g., ), which may enhance tissue penetration but reduce aqueous solubility .
- Heterocyclic Influence: The morpholinopyridazinyl group distinguishes the target compound from benzothiazole () or carbazole () derivatives. Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, while morpholine improves solubility via hydrogen bonding .
- Pharmacophore Diversity : Unlike tetrahydrocarbazole derivatives (), which prioritize planar aromatic systems for CNS targets, the target compound’s linear acetamide-pyridazine architecture may favor peripheral targets like growth factor receptors .
Pharmacological and Toxicological Insights
- Benzothiazole acetamides () exhibit IC₅₀ values in the nanomolar range against cancer cell lines, attributed to trifluoromethyl-enhanced metabolic stability .
- Tetrahydrocarbazoles () demonstrate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), suggesting acetamide scaffolds are generally well-tolerated .
Biologische Aktivität
Molecular Characteristics
- Molecular Formula: C20H24N4O2
- Molecular Weight: 352.43 g/mol
- IUPAC Name: 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
Structural Features
The compound features a phenylacetamide backbone with an ethoxy group and a morpholinopyridazine moiety, which may contribute to its biological activity through various molecular interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may influence neurotransmitter pathways, potentially affecting conditions such as epilepsy or anxiety disorders.
Potential Mechanisms:
- Receptor Modulation: The morpholinopyridazine component may interact with various receptors, possibly including serotonin or dopamine receptors.
- Enzyme Inhibition: The compound could inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of certain neurotransmitters in the synaptic cleft.
Pharmacological Studies
Research has indicated that derivatives of similar compounds often exhibit significant pharmacological effects. For example, studies on related structures have shown anticonvulsant and anxiolytic properties.
Case Study: Anticonvulsant Activity
A study evaluating the anticonvulsant properties of related phenylacetamide derivatives found that certain modifications led to enhanced efficacy in animal models. The evaluation was conducted using:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Induced Seizures
Results indicated that compounds with similar structural motifs exhibited varying degrees of protection against seizures, suggesting that the ethoxy and morpholine substituents could modulate activity.
Comparative Analysis of Biological Activity
| Compound | Activity Type | Model Used | Efficacy |
|---|---|---|---|
| Compound A | Anticonvulsant | MES | High |
| Compound B | Anxiolytic | Elevated Plus Maze | Moderate |
| 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide | Potentially Anticonvulsant | TBD | TBD |
Synthesis and Evaluation
The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide involves standard organic synthesis techniques, including:
- Formation of the Ethoxy Group: Utilizing alkylation reactions.
- Coupling Reactions: To attach the morpholinopyridazine moiety to the phenyl ring.
In Vitro Studies
In vitro assays have demonstrated that this compound may exhibit:
- Cytotoxicity against cancer cell lines
- Antimicrobial properties against various bacterial strains
These findings suggest a broad spectrum of potential applications in therapeutic contexts.
Q & A
Basic Question
- NMR Spectroscopy : H and C NMR verify substituent integration and connectivity (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 475.22 Da) .
- HPLC : Purity >95% assessed using C18 columns with acetonitrile/water gradients .
How can researchers address discrepancies in biological activity data between structural analogs?
Advanced Question
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., morpholine vs. piperazine) and test against biological targets .
- Experimental Controls : Standardize assays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .
Case Study : highlights how fluorophenyl analogs showed 10-fold higher IC₅₀ values than methoxy derivatives due to enhanced hydrophobic interactions.
What are the key intermediates in the synthesis of this compound?
Basic Question
What strategies enhance the compound’s solubility for in vivo studies?
Advanced Question
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to improve aqueous solubility .
- Co-Solvent Systems : Use cyclodextrin complexes or ethanol/saline mixtures (up to 10% v/v) .
- Salt Formation : Prepare hydrochloride or mesylate salts via acid-base reactions .
How to design a SAR study for exploring therapeutic potential?
Advanced Question
- Variable Substituents : Modify the ethoxyphenyl group (e.g., replace with trifluoromethyl or halogens) .
- Biological Endpoints : Test against disease-relevant targets (e.g., kinase inhibition, apoptosis assays) .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities .
What are common degradation pathways of this compound under physiological conditions?
Advanced Question
- Hydrolysis : The acetamide bond may cleave in acidic environments (e.g., gastric fluid) .
- Oxidative Metabolism : CYP450 enzymes (e.g., CYP3A4) oxidize the morpholine ring, detected via LC-MS metabolite profiling .
Mitigation : Stabilize via fluorination of vulnerable positions (e.g., replacing hydrogen with fluorine at C-6) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
